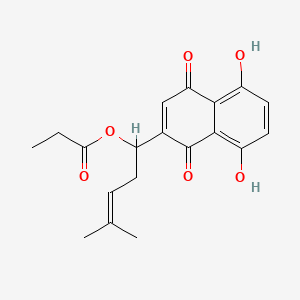![molecular formula C12H15IN4O4 B12105750 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One of the key steps is the Vorbrüggen glycosylation, where 5-iodo-pyrrolo[2,3-d]pyrimidine is glycosylated with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose . The overall yield of this synthesis is approximately 28% on a 10 g scale . The reaction conditions typically involve the use of silylated nucleobases and oxonium intermediates .
Chemical Reactions Analysis
5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Glycosylation Reactions: As mentioned, the compound is synthesized through glycosylation reactions involving silylated nucleobases and oxonium intermediates.
Scientific Research Applications
Medicinal Chemistry: It has shown significant biological activities, including the inhibition of cell division in fertilized sea urchin eggs at low concentrations. This makes it a potential lead for the development of new insecticides and other therapeutic agents.
Biological Research: The compound’s ability to inhibit cell division makes it useful in studies related to cell cycle regulation and cancer research.
Mechanism of Action
The mechanism of action of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the inhibition of cell division and other cellular processes . The compound targets nucleic acid synthesis pathways and interacts with enzymes involved in these processes .
Comparison with Similar Compounds
Similar compounds include:
5-Iodotubercidin: Another nucleoside analog with similar biological activities, including the inhibition of adenosine kinase.
5-Iodo-2’-deoxyuridine: A pyrimidine nucleoside analog used as an antiviral agent.
1-(2-Deoxy-β-D-ribofuranosyl)-5-iodouracil: Another nucleoside analog with antiviral properties.
Compared to these compounds, 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structure and the presence of the 2-C-methyl-beta-D-ribofuranosyl moiety, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C12H15IN4O4 |
|---|---|
Molecular Weight |
406.18 g/mol |
IUPAC Name |
2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16) |
InChI Key |
VDPOJGOZLKLNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)


![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)


![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)
![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)

